Compound Description: (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid (TPA) is a crucial intermediate in the synthesis of HIV protease inhibitors. []
Lopinavir
Compound Description: Lopinavir is an antiviral compound. []
Relevance: (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid serves as an intermediate in the synthesis of Lopinavir. [] This highlights the target compound's potential utility in accessing compounds with antiviral properties.
N-(2-Cyanoethyl)-L-valine
Compound Description: This compound is a synthetic intermediate generated during the multi-step synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []
Relevance: N-(2-Cyanoethyl)-L-valine is a direct precursor in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] Understanding the reactivity and properties of this intermediate is crucial for optimizing the synthesis of the target compound.
N-(2-Cyanoethyl)-N-(alkoxycarbonyl)-L-valine
Compound Description: This compound is formed by reacting N-(2-Cyanoethyl)-L-valine with a chlorocarboxylic acid alkyl ester during the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []
Relevance: This intermediate highlights a key step in the synthesis of (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] The introduction of the alkoxycarbonyl group at this stage is crucial for the subsequent cyclization step, ultimately leading to the formation of the target compound.
N-(3-Aminopropyl)-N-(methoxycarbonyl)-L-valine
Compound Description: This compound is produced via the hydrogenation of N-(2-Cyanoethyl)-N-(alkoxycarbonyl)-L-valine and undergoes a cyclization reaction to yield (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. []
Relevance: This intermediate is the direct precursor to (S)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid. [] The cyclization of this compound represents the final step in the synthetic pathway and is critical for forming the pyrimidine ring of the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rebamipide-d4 is intended for use as an internal standard for the quantification of rebamipide by GC- or LC-MS. Rebamipide is a gastroprotective agent and mucin secretagogue. It increases the levels of prostaglandin E2 (PGE2;) and COX-2 in rat gastric mucosa when administered at doses of 15 and 50 mg/kg per day. Rebamipide (30 and 100 mg/kg, i.p.) prevents the formation of gastric ulcers induced by absolute ethanol, sodium hydroxide, or hydrochloric acid in rats, an effect that can be blocked by the non-selective COX inhibitor indomethacin. It also increases the production of mucin 16 in stratified corneal epithelial cells in vitro when used at concentrations of 10 and 100 µM. Rebamipide (1% w/v) increases the levels of mucin-like substances in rabbit conjunctiva and cornea and, in a rabbit model of dry eye disease, reduces desiccation-induced corneal damage. Formulations containing rebamipide have been used in the treatment of peptic ulcer disease and dry eye disease.